5-Tert-butylnicotinic acid

Description

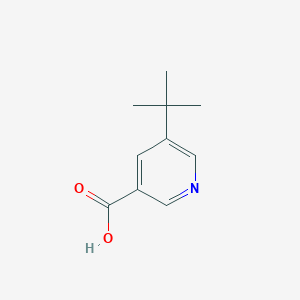

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)8-4-7(9(12)13)5-11-6-8/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFKLILKZSVRJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609911 | |

| Record name | 5-tert-Butylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211589-63-7 | |

| Record name | 5-(1,1-Dimethylethyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211589-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butylnicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Tert-butylnicotinic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-Tert-butylnicotinic Acid

Introduction: The Strategic Importance of Substituted Nicotinic Acids in Modern Chemistry

Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental biomolecule essential for cellular metabolism.[1] Beyond its nutritional role, its pyridine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents.[2][3] The strategic functionalization of the nicotinic acid ring is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's physicochemical properties to enhance its efficacy, selectivity, and pharmacokinetic profile.

This guide focuses on a particularly valuable derivative: This compound . The introduction of a tert-butyl group at the 5-position of the pyridine ring imparts unique characteristics to the parent molecule. This bulky, lipophilic substituent dramatically influences the molecule's steric and electronic properties, making it a highly sought-after building block for researchers in pharmaceuticals and materials science.[4] The tert-butyl group can serve as a metabolic shield, preventing enzymatic degradation at that position, and its size and hydrophobicity can be leveraged to optimize interactions with biological targets, such as enzyme active sites and protein receptors.

This document provides a comprehensive overview of the core chemical properties of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic signature, plausible synthetic routes, chemical reactivity, and its applications as a strategic intermediate.

Section 1: Core Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its core structure consists of a pyridine ring substituted with a carboxylic acid at the 3-position and a tert-butyl group at the 5-position. These functional groups dictate its physical and chemical behavior, including its solubility and acidity.

The key physicochemical data for this compound are summarized below. It should be noted that while some data are empirically determined, others, such as the pKa, are estimated based on the known values for nicotinic acid and the electronic effects of the tert-butyl substituent.

| Property | Value / Description | Source(s) |

| IUPAC Name | 5-(tert-butyl)pyridine-3-carboxylic acid | - |

| CAS Number | 1211589-63-7 | [5][6] |

| Molecular Formula | C₁₀H₁₃NO₂ | [4][6] |

| Molecular Weight | 179.22 g/mol | [4][5] |

| Appearance | White to off-white solid | General Supplier Data |

| Boiling Point | 309 °C at 760 mmHg | [4] |

| pKa (Predicted) | ~5.1 | Predicted |

| Solubility (Predicted) | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols. | Predicted |

| Storage Conditions | 2-8°C, under an inert atmosphere | [5][6] |

Expert Analysis of Properties:

-

pKa: The pKa of unsubstituted nicotinic acid is approximately 4.9. The tert-butyl group is a weak electron-donating group through induction and hyperconjugation.[7] This slight increase in electron density on the pyridine ring is expected to slightly increase the basicity of the pyridine nitrogen and slightly decrease the acidity of the carboxylic acid, resulting in a predicted pKa slightly higher than that of the parent compound.

-

Solubility: The molecule possesses both a polar, hydrophilic carboxylic acid group and a nonpolar, lipophilic tert-butyl group, giving it an amphiphilic character. Its limited solubility in water is expected due to the large hydrocarbon moiety, while its solubility in organic solvents is enhanced. This balance is often crucial in drug design for membrane permeability.

Section 2: Spectroscopic Characterization (Theoretical)

Definitive spectroscopic analysis requires empirical data. However, based on the known structure of this compound, a highly accurate prediction of its key spectroscopic features can be made. This theoretical analysis is invaluable for researchers in identifying and characterizing the compound during synthesis and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ¹H NMR | 1.3 - 1.4 | Singlet (s) | -C(CH₃ )₃ (9H) | Classic tert-butyl singlet, shielded. |

| 8.5 - 8.6 | Doublet (d) or Singlet (s) | H-4 (1H) | Aromatic proton adjacent to the carboxyl group. | |

| 8.9 - 9.0 | Doublet (d) or Singlet (s) | H-2 (1H) | Aromatic proton between N and COOH, highly deshielded. | |

| 9.1 - 9.2 | Singlet (s) | H-6 (1H) | Aromatic proton adjacent to the nitrogen. | |

| >10 | Broad Singlet (br s) | -COOH (1H) | Acidic proton, variable shift, may exchange with D₂O. | |

| ¹³C NMR | ~31 | Quartet | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

| ~35 | Singlet | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. | |

| ~130 | Singlet | C-3 | Carbon bearing the carboxyl group. | |

| ~138 | Doublet | C-5 | Carbon bearing the tert-butyl group. | |

| ~140 | Doublet | C-4 | Aromatic CH. | |

| ~152 | Doublet | C-6 | Aromatic CH adjacent to nitrogen. | |

| ~155 | Doublet | C-2 | Aromatic CH adjacent to nitrogen. | |

| ~166 | Singlet | C OOH | Carboxylic acid carbonyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the carboxylic acid functionality and the aromatic ring vibrations.

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often showing characteristic broadness due to hydrogen bonding.

-

~2960 cm⁻¹ (strong): C-H stretches from the tert-butyl group.

-

~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group. This is a key diagnostic peak.[8]

-

~1600 cm⁻¹, ~1470 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.[8]

-

~1370 cm⁻¹: Characteristic C-H bending for a tert-butyl group.

-

~1300 cm⁻¹: C-O stretching and O-H bending vibrations.

Mass Spectrometry (MS)

In Electron Ionization (EI) mass spectrometry, the molecule is expected to show a clear molecular ion peak (M⁺) followed by characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 179.

-

Primary Fragmentation: The most significant initial fragmentation is typically the loss of a methyl group from the tert-butyl moiety, which is a stable tertiary carbocation.

-

[M - CH₃]⁺: m/z = 164. This peak is expected to be very prominent.

-

-

Secondary Fragmentation: Further fragmentation could involve the loss of the entire tert-butyl group or decarboxylation.

-

[M - C₄H₉]⁺: m/z = 122.

-

[M - COOH]⁺: m/z = 134 (loss of the carboxyl radical).

-

[M - H₂O]⁺: m/z = 161 (loss of water, less common for acids unless thermally induced).

-

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful isolation and characterization of the intermediate at each stage confirms readiness for the subsequent step.

Step 1: Synthesis of 5-Bromo-3-cyanopyridine

-

Rationale: Electrophilic bromination of 3-cyanopyridine. The cyano group is a meta-director and deactivating, while the pyridine nitrogen also deactivates the ring. Bromination is expected to occur at the 5-position, which is meta to the cyano group and least deactivated by the ring nitrogen.

-

Procedure:

-

To a stirred solution of 3-cyanopyridine (1.0 eq.) in concentrated sulfuric acid, cool the mixture to 0°C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from ethanol/water.

-

Step 2: Synthesis of 5-tert-Butyl-3-cyanopyridine

-

Rationale: A palladium-catalyzed Suzuki cross-coupling reaction is an efficient method for forming C(sp²)-C(sp³) bonds. This reaction will couple the aryl bromide with a tert-butyl source.

-

Procedure:

-

In a round-bottom flask, combine 5-bromo-3-cyanopyridine (1.0 eq.), tert-butylboronic acid pinacol ester (1.5 eq.), potassium carbonate (3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

-

Heat the mixture to reflux (approx. 90-100°C) for 8-12 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil or solid by column chromatography on silica gel.

-

Step 3: Synthesis of this compound (Hydrolysis)

-

Rationale: Basic hydrolysis of the nitrile group provides the corresponding carboxylate salt, which is then protonated to yield the final carboxylic acid. This is a standard and high-yielding transformation. [9][10]* Procedure:

-

Dissolve 5-tert-butyl-3-cyanopyridine (1.0 eq.) in a mixture of ethanol and 6M aqueous sodium hydroxide solution.

-

Heat the mixture to reflux until the reaction is complete (monitor by TLC for the disappearance of starting material, typically 12-24 hours). Ammonia gas will be evolved.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with concentrated hydrochloric acid.

-

The product, this compound, will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. The purity can be further enhanced by recrystallization if necessary.

-

Section 4: Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three key components: the electron-deficient pyridine ring, the deactivating carboxylic acid group, and the activating, sterically bulky tert-butyl group.

Caption: Interplay of functional groups influencing chemical reactivity.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard transformations:

-

Esterification: Reacts with alcohols under acidic conditions (e.g., Fischer esterification) or with alkylating agents after conversion to a carboxylate salt.

-

Amide Formation: Can be converted to amides by first activating the carboxyl group (e.g., forming an acyl chloride with SOCl₂ or using coupling agents like EDC/HOBt) followed by reaction with an amine.

-

Reduction: Can be reduced to the corresponding primary alcohol (5-tert-butyl-3-pyridinemethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity of the Pyridine Ring

-

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently resistant to EAS due to the electron-withdrawing nature of the nitrogen atom. This effect is compounded by the deactivating carboxylic acid group. However, the tert-butyl group at the 5-position is electron-donating and activating. [7] * Directing Effects: The carboxylic acid directs incoming electrophiles to the 5-position (which is occupied). The tert-butyl group directs to the ortho (4, 6) and para (2) positions. The overall effect is complex, but substitution is difficult and would likely favor the 2- or 6-positions under harsh conditions, though steric hindrance from the tert-butyl group at the 6-position could be a factor. [11]* Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to NAS, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present.

-

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using reagents like m-CPBA. This activates the ring, particularly at the 4-position, for further functionalization.

Section 5: Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate and building block. Its value lies in the predictable way the 5-tert-butyl moiety can modulate the properties of a final drug candidate.

-

Metabolic Stability: The C-5 position of a pyridine ring can be susceptible to metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. The presence of a bulky tert-butyl group effectively shields this position, preventing metabolic breakdown and thereby increasing the in vivo half-life and bioavailability of the drug. [12]

-

Modulation of Lipophilicity: The large, nonpolar tert-butyl group significantly increases the lipophilicity (logP) of molecules it is incorporated into. This property is critical for controlling a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Enhanced lipophilicity can improve penetration across biological membranes, including the blood-brain barrier, which is relevant for developing drugs targeting central nervous system (CNS) disorders. [4]

-

Enhancing Target Affinity: In structure-based drug design, the tert-butyl group can act as a "hydrophobic anchor," fitting into specific nonpolar pockets within a target protein or receptor. This can lead to a substantial increase in binding affinity and potency. Its defined size and shape make it a valuable tool for probing the steric limits of a binding site.

-

Therapeutic Areas:

-

CNS Disorders: As an intermediate, it is used in the synthesis of compounds targeting CNS disorders. [4]The ability to cross the blood-brain barrier and resist metabolism is paramount in this field.

-

Metabolic Diseases: Nicotinic acid itself is a well-known agent for treating dyslipidemia (abnormal lipid levels). [2][13]Derivatives are continuously being explored to improve upon the therapeutic window and reduce side effects like flushing. The structural motifs provided by this compound are relevant in the search for new modulators of metabolic pathways. [4][14]

-

Conclusion

This compound represents a masterful blend of simple structure and strategic complexity. Its chemical properties are a direct consequence of the electronic and steric interplay between the pyridine core, the carboxylic acid, and the defining tert-butyl substituent. While its direct synthesis is not prominently featured in academic literature, logical and high-yielding pathways can be readily devised from foundational chemical principles. For medicinal chemists and drug development scientists, this molecule is more than just a reagent; it is a powerful tool for imparting drug-like properties, offering a reliable method to enhance metabolic stability, modulate lipophilicity, and improve target engagement. As the demand for more sophisticated and effective therapeutics continues to grow, the role of such strategically-designed building blocks will only become more critical.

References

- MySkinRecipes. 5-(tert-Butyl)nicotinic acid.

- BLD Pharm. 1211589-63-7|5-(tert-Butyl)nicotinic acid.

- Lead Sciences. 5-(tert-Butyl)nicotinic acid.

- Chemistry Stack Exchange.

- ResearchGate. FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin.

- Synfacts.

- Google Patents. EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters.

- ResearchGate. Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I.

- PubMed Central. New Insights for Nicotinamide: Metabolic Disease, Autophagy, and mTOR.

- Annual Reviews. Nicotinic Acid: Pharmacological Effects and Mechanisms of Action.

- Google Patents.

- Taylor & Francis Online. THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS.

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488).

- Benchchem. The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.

- ChemicalBook. 5-Methylnicotinic acid synthesis.

- ResearchGate. Nicotinic acid, its mechanism of action and pharmacological effects.

- ResearchGate.

- ChemicalBook. Nicotinic acid(59-67-6) 1H NMR spectrum.

- Journal of Chemical and Pharmaceutical Research.

- British Journal of Pharmacology. Nicotinic acid: an old drug with a promising future.

- PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. CN101602722A - The synthetic method of 3-cyanopyridine - Google Patents [patents.google.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. thieme-connect.com [thieme-connect.com]

- 13. annualreviews.org [annualreviews.org]

- 14. New Insights for Nicotinamide:Metabolic Disease, Autophagy, and mTOR - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 5-Tert-butylnicotinic Acid

Introduction: The Imperative of Unambiguous Structure Verification in Drug Discovery

In the landscape of modern drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research and development activities are built. The journey from a synthetic concept to a viable drug candidate is paved with rigorous analytical checkpoints, each designed to ensure the identity, purity, and stability of the target compound. 5-Tert-butylnicotinic acid, a substituted pyridine carboxylic acid, represents a class of heterocyclic compounds of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents.[1] Its biological activity is intrinsically linked to its precise three-dimensional architecture. Therefore, the rigorous elucidation of its structure is not merely a procedural formality but a critical step in validating its potential as a building block for new medicines.

This in-depth technical guide provides a comprehensive walkthrough of the multi-technique analytical workflow employed to confirm the structure of a newly synthesized batch of this compound. We will delve into the causality behind the selection of each analytical method, provide detailed, field-proven protocols, and interpret the resulting data to build a cohesive and self-validating structural proof. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the practical application of modern analytical techniques in the structural characterization of small organic molecules.

The Genesis of the Analyte: A Synthetic Narrative

To embark on the journey of structure elucidation, we must first have a molecule to analyze. Our sample of this compound was synthesized in our laboratory via a Grignard reaction, a classic and powerful method for carbon-carbon bond formation.[2] The chosen synthetic route started from 3-bromo-5-tert-butylpyridine.

The rationale for this synthetic approach is its efficiency and regioselectivity. The bromine atom at the 3-position of the pyridine ring is susceptible to halogen-magnesium exchange, forming a pyridyl Grignard reagent.[2] This organometallic intermediate is then reacted with a simple and readily available electrophile, carbon dioxide (in the form of dry ice), to introduce the carboxylic acid moiety at the desired position.[3][4]

Following the synthesis and purification, the resulting white crystalline solid was subjected to a battery of analytical techniques to confirm its identity as this compound.

Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy

The initial steps in structure elucidation aim to answer two fundamental questions: "What is the molecular weight?" and "What functional groups are present?". Mass spectrometry (MS) and Fourier-transform infrared (FTIR) spectroscopy are the ideal techniques to provide these initial, yet crucial, pieces of the structural puzzle.

Mass Spectrometry: Determining the Molecular Formula

Causality of Experimental Choice: Mass spectrometry is the gold standard for determining the molecular weight of a compound with high accuracy.[5] For a newly synthesized molecule, this measurement is critical to confirm that the reaction yielded a product with the expected elemental composition. We opted for Electrospray Ionization (ESI) in positive ion mode. ESI is a "soft" ionization technique that typically produces the protonated molecular ion ([M+H]⁺) with minimal fragmentation, making it ideal for unambiguously determining the molecular weight.[6][7]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A 1 mg/mL stock solution of the synthesized compound was prepared in methanol. This was further diluted to approximately 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: A high-resolution time-of-flight (TOF) mass spectrometer equipped with an ESI source was used.

-

Analysis: The sample solution was infused directly into the ESI source at a flow rate of 5 µL/min. The mass spectrum was acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500.

Data Presentation and Interpretation:

| Parameter | Expected Value | Observed Value |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol | - |

| [M+H]⁺ (m/z) | 180.1025 | 180.1021 |

The high-resolution mass spectrum revealed a prominent ion at an m/z of 180.1021. This corresponds to the protonated molecule ([M+H]⁺) of a compound with the molecular formula C₁₀H₁₃NO₂, which is consistent with the target structure of this compound. The excellent agreement between the observed and theoretical mass provides strong evidence for the correct elemental composition.

Infrared Spectroscopy: Identifying Key Functional Groups

Causality of Experimental Choice: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8] For this compound, we expect to see characteristic absorption bands for the carboxylic acid O-H and C=O bonds, as well as vibrations associated with the pyridine ring and the tert-butyl group.[3] This allows for a quick confirmation of the presence of the key structural motifs.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: A small amount of the crystalline solid was placed directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory was used.

-

Analysis: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to sample analysis.

Data Presentation and Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 (very broad) | Strong | O-H stretch of the carboxylic acid (hydrogen-bonded) |

| ~2960 | Strong | C-H stretch of the tert-butyl group |

| ~1700 | Strong | C=O stretch of the carboxylic acid |

| ~1600, ~1480 | Medium | C=C and C=N stretching vibrations of the pyridine ring |

The FTIR spectrum provided clear evidence for the presence of the expected functional groups. The very broad absorption centered around 3000 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid. The strong, sharp peak at approximately 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the acid. Furthermore, the strong absorptions around 2960 cm⁻¹ are indicative of the C-H stretching of the tert-butyl group, and the medium intensity bands in the 1600-1480 cm⁻¹ region are consistent with the aromatic C=C and C=N stretching vibrations of the pyridine ring.

Part 2: Detailed Structural Mapping - Nuclear Magnetic Resonance (NMR) Spectroscopy

With the molecular formula and key functional groups confirmed, we now turn to Nuclear Magnetic Resonance (NMR) spectroscopy to map out the precise connectivity of the atoms. NMR is the most powerful tool for structure elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[9]

¹H NMR Spectroscopy: Probing the Proton Environment

Causality of Experimental Choice: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see signals for the three protons on the pyridine ring and the nine equivalent protons of the tert-butyl group. The chemical shifts, integration, and coupling patterns of these signals will allow us to begin assembling the molecular structure.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).[10]

-

Instrumentation: A 500 MHz NMR spectrometer was used.

-

Analysis: The ¹H NMR spectrum was acquired using a standard pulse sequence. The data was processed with Fourier transformation, phasing, and baseline correction.

Data Presentation and Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.21 | d | 1H | H-2 |

| 8.75 | d | 1H | H-6 |

| 8.30 | t | 1H | H-4 |

| 1.35 | s | 9H | -C(CH₃)₃ |

Note: The carboxylic acid proton is often broad and may not be observed, or its chemical shift can be highly variable depending on concentration and solvent.

The ¹H NMR spectrum is highly informative. The large singlet at 1.35 ppm, integrating to nine protons, is the unmistakable signature of a tert-butyl group.[11] The downfield region shows three distinct signals, each integrating to one proton, which is consistent with the three protons on the pyridine ring. The chemical shifts and coupling patterns are characteristic of a 3,5-disubstituted pyridine. The proton at the 2-position (H-2) is a doublet due to coupling with H-4. The proton at the 6-position (H-6) is also a doublet due to coupling with H-4. The proton at the 4-position (H-4) appears as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both H-2 and H-6.[4]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality of Experimental Choice: ¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. It reveals the number of chemically non-equivalent carbon atoms and gives information about their chemical environment (e.g., sp², sp³, attached to electronegative atoms). This is a crucial step in confirming the complete carbon skeleton.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR was used.

-

Instrumentation: A 500 MHz NMR spectrometer (operating at 125 MHz for ¹³C).

-

Analysis: A proton-decoupled ¹³C NMR spectrum was acquired.

Data Presentation and Interpretation:

| Chemical Shift (δ, ppm) | Assignment |

| 169.5 | C=O (Carboxylic Acid) |

| 155.2 | C-6 |

| 151.0 | C-2 |

| 142.0 | C-5 |

| 138.1 | C-4 |

| 128.3 | C-3 |

| 35.0 | -C (CH₃)₃ |

| 30.5 | -C(CH₃ )₃ |

The ¹³C NMR spectrum shows eight distinct signals, which accounts for all ten carbon atoms in the molecule (the three methyl carbons of the tert-butyl group are equivalent, and the three aromatic CH carbons are distinct from the two quaternary aromatic carbons and the carboxylic acid carbon). The downfield signal at 169.5 ppm is characteristic of a carboxylic acid carbonyl carbon.[12] The signals in the 128-156 ppm range are typical for the sp² carbons of the pyridine ring. The two signals in the upfield region at 35.0 and 30.5 ppm are assigned to the quaternary and methyl carbons of the tert-butyl group, respectively.

2D NMR Spectroscopy: Connecting the Pieces

Causality of Experimental Choice: While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously connecting the protons and carbons, thereby solidifying the structural assignment. We will employ two key experiments:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing us to definitively assign which proton is attached to which carbon.[13]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is incredibly powerful for piecing together the molecular fragments and confirming the substitution pattern.

Experimental Protocol: 2D NMR Spectroscopy

-

Sample Preparation: The same sample was used.

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Analysis: Standard pulse sequences for HSQC and HMBC were run.

Interpretation of 2D NMR Data:

-

HSQC: The HSQC spectrum would show correlations between the proton at 9.21 ppm and the carbon at 151.0 ppm (C-2), the proton at 8.75 ppm and the carbon at 155.2 ppm (C-6), the proton at 8.30 ppm and the carbon at 138.1 ppm (C-4), and the protons at 1.35 ppm and the carbon at 30.5 ppm (-C(CH₃ )₃). This confirms the direct C-H connectivities.

-

HMBC: The HMBC spectrum provides the final, definitive proof of the structure. Key expected correlations include:

-

The tert-butyl protons (1.35 ppm) will show a correlation to the quaternary carbon of the tert-butyl group (35.0 ppm) and, crucially, to the pyridine ring carbons C-4 (138.1 ppm) and C-6 (155.2 ppm), confirming the attachment of the tert-butyl group at the C-5 position.

-

The proton at H-4 (8.30 ppm) will show correlations to the pyridine carbons C-2 (151.0 ppm), C-6 (155.2 ppm), and C-5 (142.0 ppm), as well as the carboxylic acid carbon C-3 (128.3 ppm).

-

The proton at H-2 (9.21 ppm) will show a correlation to the carboxylic acid carbon (C-3, 128.3 ppm), confirming their proximity.

-

Sources

- 1. 5-(tert-Butyl)nicotinic acid [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. m.youtube.com [m.youtube.com]

- 6. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 9. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sites.wp.odu.edu [sites.wp.odu.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Synthesis of 5-Tert-butylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

5-Tert-butylnicotinic acid is a valuable building block in medicinal chemistry and drug development, finding application as a key intermediate in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of the primary synthetic pathways to this important molecule. Eschewing a rigid template, this document is structured to provide a logical and in-depth exploration of the most viable synthetic strategies, grounded in established chemical principles and supported by experimental evidence. The focus is on providing not just procedural steps, but also the underlying scientific rationale for methodological choices, ensuring a thorough understanding for researchers and chemists. This guide details two primary, robust synthetic routes: a cross-coupling approach starting from a halogenated nicotinic acid derivative and an alternative pathway involving the construction and subsequent oxidation of a substituted picoline. Each method is presented with detailed experimental protocols, mechanistic insights, and comparative data to aid in the selection of the most appropriate route for a given research or development objective.

Introduction: The Significance of this compound

The pyridine core is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The strategic placement of substituents on this heterocyclic ring system allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding affinity. The tert-butyl group, with its significant steric bulk and lipophilic nature, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When incorporated at the 5-position of the nicotinic acid framework, it provides a unique vector for molecular design. This compound serves as a crucial intermediate in the synthesis of compounds targeting a range of therapeutic areas, including central nervous system disorders and metabolic diseases. The robust and efficient synthesis of this key intermediate is therefore of paramount importance to the pharmaceutical industry.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound presents a key challenge: the introduction of a bulky tert-butyl group onto the pyridine ring at the 5-position. Direct Friedel-Crafts alkylation of the electron-deficient pyridine ring is notoriously difficult and often leads to low yields and poor regioselectivity. Therefore, more sophisticated and reliable strategies are required. This guide will focus on two principal and field-proven synthetic pathways:

-

Pathway 1: Cross-Coupling Strategies from 5-Halonicotinic Acid Derivatives. This is arguably the most versatile and widely applicable approach. It involves the use of a pre-functionalized nicotinic acid derivative, typically 5-bromonicotinic acid or its ester, which is then coupled with a suitable tert-butylating agent using a transition-metal catalyst. Two of the most effective cross-coupling reactions for this purpose are the Kumada and Suzuki-Miyaura couplings.

-

Pathway 2: Synthesis via 5-Tert-butyl-3-methylpyridine and Subsequent Oxidation. This alternative route involves the initial synthesis of a picoline derivative bearing the desired tert-butyl group at the 5-position. The methyl group at the 3-position then serves as a synthetic handle that can be selectively oxidized to the carboxylic acid functionality.

The following sections will provide a detailed examination of each of these pathways, including the rationale behind the choice of reagents and conditions, step-by-step experimental protocols, and a discussion of the advantages and limitations of each approach.

Pathway 1: Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions have revolutionized the art of C-C bond formation in organic synthesis. For the synthesis of this compound, these methods offer a highly efficient and regioselective means of introducing the tert-butyl group. The general workflow for this approach is outlined below.

Figure 1: General workflow for the cross-coupling approach.

Preparation of the Key Intermediate: Methyl 5-bromonicotinate

The starting point for the cross-coupling strategies is a 5-halogenated nicotinic acid derivative. 5-Bromonicotinic acid is a readily accessible precursor, which can be synthesized from nicotinic acid. To avoid potential side reactions with the carboxylic acid group during the cross-coupling step, it is judicious to protect it as an ester, typically a methyl or ethyl ester.

3.1.1. Synthesis of 5-Bromonicotinic Acid

A common and effective method for the synthesis of 5-bromonicotinic acid is the direct bromination of nicotinic acid in the presence of thionyl chloride and a catalytic amount of iron powder.[1]

-

Reaction: Nicotinic Acid + Br₂ + SOCl₂ (Fe catalyst) → 5-Bromonicotinic Acid

-

Rationale: Thionyl chloride serves both as a solvent and a dehydrating agent, and it also converts nicotinic acid to its more reactive acid chloride in situ. The iron catalyst facilitates the electrophilic aromatic substitution by polarizing the bromine molecule.

Experimental Protocol: Synthesis of 5-Bromonicotinic Acid [1]

-

To a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, add nicotinic acid (1.0 eq), thionyl chloride (approx. 2.4 eq), and powdered iron (2% by weight of nicotinic acid).

-

Heat the mixture to 70 °C with stirring.

-

Slowly add bromine (approx. 1.9 eq) over a period of 2 hours, maintaining the temperature.

-

After the addition is complete, reflux the reaction mixture for 6 hours.

-

Distill off the excess bromine and thionyl chloride.

-

Cool the residue to 0 °C and carefully add a cooled 4N sodium hydroxide solution until the pH of the mixture reaches 3.

-

The precipitated 5-bromonicotinic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from ethanol.

3.1.2. Esterification of 5-Bromonicotinic Acid

The carboxylic acid is then protected as a methyl ester. A standard Fischer esterification or the use of a milder reagent like trimethylsilyldiazomethane can be employed. For simplicity and scalability, the Fischer-Speier esterification is a common choice.

-

Reaction: 5-Bromonicotinic Acid + Methanol (H₂SO₄ catalyst) → Methyl 5-bromonicotinate

-

Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Experimental Protocol: Synthesis of Methyl 5-bromonicotinate

-

Suspend 5-bromonicotinic acid (1.0 eq) in methanol (10-20 volumes).

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford methyl 5-bromonicotinate, which can be purified by column chromatography if necessary.

Kumada Cross-Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. For the synthesis of this compound, this translates to the coupling of methyl 5-bromonicotinate with a tert-butyl Grignard reagent. Nickel catalysts are often preferred for this transformation due to their lower cost and high reactivity.[2]

-

Reaction: Methyl 5-bromonicotinate + t-BuMgCl (Ni catalyst) → Methyl 5-tert-butylnicotinate

-

Rationale: The nickel(0) catalyst undergoes oxidative addition with the aryl bromide. The resulting nickel(II) complex then undergoes transmetalation with the Grignard reagent, followed by reductive elimination to yield the desired product and regenerate the nickel(0) catalyst. The use of an ester-protected nicotinic acid is crucial to prevent the Grignard reagent from reacting with the acidic proton of the carboxylic acid.

Experimental Protocol: Kumada Coupling for Methyl 5-tert-butylnicotinate [2][3]

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place methyl 5-bromonicotinate (1.0 eq) and a nickel(II) catalyst such as NiCl₂(dppe) (1,2-bis(diphenylphosphino)ethane) (0.01-0.05 eq).

-

Add anhydrous THF as the solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of tert-butylmagnesium chloride (1.1-1.5 eq) in THF via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to yield methyl 5-tert-butylnicotinate.

Table 1: Comparison of Kumada Coupling Conditions

| Parameter | Condition 1 | Condition 2 | Rationale |

| Catalyst | NiCl₂(dppe) | NiCl₂(dmpe) | Ligand choice can influence catalyst stability and activity. |

| Solvent | THF | Diethyl Ether | Solvent can affect Grignard reagent stability and reaction rate. |

| Temperature | Reflux | Room Temp. | Higher temperatures can increase reaction rates but may lead to side products. |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. A key advantage of this method is the use of organoboron reagents, which are generally more stable and less reactive towards many functional groups compared to Grignard reagents. For this synthesis, potassium tert-butyltrifluoroborate is an excellent choice as the tert-butylating agent due to its high stability and ease of handling.[4]

-

Reaction: Methyl 5-bromonicotinate + K(t-Bu)BF₃ (Pd catalyst, base) → Methyl 5-tert-butylnicotinate

-

Rationale: The catalytic cycle is similar to the Kumada coupling, involving oxidative addition, transmetalation, and reductive elimination. A base is required to activate the organoboron species for transmetalation. The stability of the trifluoroborate salt makes this a highly reliable and reproducible reaction.

3.3.1. Preparation of Potassium tert-Butyltrifluoroborate

While commercially available, potassium tert-butyltrifluoroborate can also be prepared in the laboratory from tert-butylboronic acid.[4]

Experimental Protocol: Synthesis of Potassium tert-Butyltrifluoroborate [4]

-

Dissolve tert-butylboronic acid in methanol.

-

Add a solution of potassium hydrogen difluoride (KHF₂) in water.

-

Stir the mixture at room temperature. The product will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold methanol or diethyl ether, and dry under vacuum.

3.3.2. Suzuki-Miyaura Coupling Reaction

Experimental Protocol: Suzuki-Miyaura Coupling for Methyl 5-tert-butylnicotinate [5][6]

-

To a reaction flask, add methyl 5-bromonicotinate (1.0 eq), potassium tert-butyltrifluoroborate (1.5-2.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and a base such as cesium carbonate (2.0-3.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain methyl 5-tert-butylnicotinate.

Hydrolysis of the Ester

The final step in this pathway is the hydrolysis of the methyl ester to the desired carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions. Basic hydrolysis is generally preferred to avoid any potential side reactions with the pyridine ring.

-

Reaction: Methyl 5-tert-butylnicotinate + NaOH → Sodium 5-tert-butylnicotinate → this compound

-

Rationale: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses to form the carboxylate and methanol. Subsequent acidification protonates the carboxylate to yield the final product.

Experimental Protocol: Hydrolysis of Methyl 5-tert-butylnicotinate

-

Dissolve methyl 5-tert-butylnicotinate (1.0 eq) in a mixture of methanol and water.

-

Add an aqueous solution of sodium hydroxide (1.1-1.5 eq).

-

Stir the mixture at room temperature or gently heat to 40-50 °C for 1-3 hours, monitoring the reaction by TLC.

-

Once the hydrolysis is complete, remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with hydrochloric acid.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Pathway 2: Synthesis via 5-Tert-butyl-3-methylpyridine and Oxidation

This alternative strategy involves first constructing the 5-tert-butyl-3-methylpyridine core, followed by the oxidation of the methyl group to a carboxylic acid. This approach can be advantageous if the starting materials for the picoline synthesis are more readily available or cost-effective.

Sources

- 1. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 2. html.rhhz.net [html.rhhz.net]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Characterization of 5-Tert-butylnicotinic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-tert-butylnicotinic acid, a key building block in medicinal chemistry. We will delve into its synthesis, detailed characterization, and the preparation of its derivatives, offering insights into the experimental rationale and methodologies that underpin its use in drug discovery.

Introduction: The Significance of the 5-tert-Butyl Nicotinic Acid Scaffold

This compound, a pyridine carboxylic acid derivative, has emerged as a valuable scaffold in the design of novel therapeutic agents. Its rigid pyridine core, coupled with the bulky tert-butyl group, provides a unique three-dimensional structure that can be strategically exploited to modulate the pharmacological activity of a molecule. This structural motif is particularly relevant in the development of drugs targeting the central nervous system and metabolic diseases[1]. The tert-butyl group, a common moiety in medicinal chemistry, can influence a compound's lipophilicity and metabolic stability, although its incorporation requires careful consideration to optimize pharmacokinetic properties.

This guide will serve as a practical resource for researchers, providing not only the "how" but also the "why" behind the synthesis and characterization of this important molecule and its derivatives.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through a multi-step process. A common and effective strategy involves a Grignard reaction with a suitable pyridine precursor. The following protocol outlines a representative synthesis, emphasizing the critical parameters and the underlying chemical principles.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Bromo-5-tert-butylpyridine

-

Magnesium turnings

-

Dry diethyl ether or Tetrahydrofuran (THF)

-

Iodine (catalytic amount)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (oven-dried)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of 3-bromo-5-tert-butylpyridine in dry diethyl ether or THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

-

Once the reaction starts, add the remaining solution of 3-bromo-5-tert-butylpyridine at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice-salt bath.

-

Carefully add crushed dry ice (solid CO₂) in small portions to the vigorously stirred solution. An excess of dry ice is used to ensure complete carboxylation.

-

Allow the reaction mixture to slowly warm to room temperature as the dry ice sublimes.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 1 M hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a solid.

-

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of oven-dried glassware and anhydrous solvents is critical to prevent the quenching of the Grignard reagent.

-

Iodine Catalyst: The iodine crystal etches the surface of the magnesium, exposing a fresh, reactive surface to initiate the Grignard reaction.

-

Dry Ice as CO₂ Source: Dry ice provides a convenient and anhydrous source of carbon dioxide for the carboxylation step.

-

Acidic Work-up: The acidic work-up protonates the carboxylate salt formed after the Grignard reagent reacts with CO₂, yielding the desired carboxylic acid.

Diagram of Synthetic Workflow:

Sources

An In-depth Technical Guide to 5-Tert-butylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-tert-butylnicotinic acid, a heterocyclic building block of increasing importance in medicinal chemistry. We will delve into its fundamental molecular and physicochemical properties, outline a robust synthetic pathway, detail its spectral characteristics for unambiguous identification, and explore its applications in modern drug discovery with a focus on its role as a key structural motif.

Core Molecular and Physicochemical Properties

This compound, also known as 5-(tert-butyl)pyridine-3-carboxylic acid, is a substituted pyridine derivative. The introduction of a bulky tert-butyl group at the 5-position of the nicotinic acid scaffold significantly influences its lipophilicity and steric profile, making it a valuable component for modulating the pharmacological properties of lead compounds.

Molecular Formula and Weight

The fundamental identifiers for this compound are its molecular formula and weight, which are essential for stoichiometric calculations in synthesis and for mass spectrometry analysis.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 1211589-63-7 |

Physicochemical Characteristics

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. These properties influence solubility, absorption, and distribution.

| Property | Value | Citation |

| Boiling Point | 309 °C at 760 mmHg | [1] |

| pKa (estimated) | ~4.85 | [2][3] |

| Storage Temperature | 2-8°C | [1] |

Note on pKa: The pKa value is estimated based on the known pKa of the parent compound, nicotinic acid. The electron-donating nature of the tert-butyl group is expected to have a minor effect on the acidity of the carboxylic acid.

Synthesis and Purification

The synthesis of this compound is not widely documented in standard literature. However, a logical and field-proven approach involves a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. The following proposed synthesis leverages readily available starting materials and established methodologies.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The most plausible route starts from 5-bromonicotinic acid, which can be synthesized from nicotinic acid.[1][4][5][6] The bromine atom serves as a handle for the introduction of the tert-butyl group via a Suzuki-Miyaura cross-coupling reaction with a suitable tert-butylboron reagent.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Bromonicotinic Acid

This procedure is based on established methods for the bromination of nicotinic acid.[1][4][5][6]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Charge the flask with nicotinic acid (1 equivalent), thionyl chloride (~2.4 equivalents), and a catalytic amount of powdered iron (e.g., 2% by weight of nicotinic acid).[6]

-

Bromination: Heat the mixture to 70 °C with vigorous stirring.[4][6] Slowly add bromine (~1.9 equivalents) dropwise over a period of 2 hours.[4][6]

-

Reflux: After the addition is complete, increase the temperature to reflux the reaction mixture for 6 hours.[4][6]

-

Work-up: After cooling to room temperature, carefully distill off the excess bromine and thionyl chloride.[4] Cool the residue in an ice bath and cautiously add a cooled 4N sodium hydroxide solution until the pH of the mixture reaches 3.[4][6]

-

Isolation: The resulting precipitate of 5-bromonicotinic acid is collected by suction filtration, washed with cold water, and dried.[4] The crude product can be purified by recrystallization from ethanol.[5]

Step 2: Suzuki-Miyaura Coupling to yield this compound

This is a proposed protocol based on standard Suzuki-Miyaura coupling conditions.

-

Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), combine 5-bromonicotinic acid (1 equivalent), tert-butylboronic acid pinacol ester (1.2-1.5 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 equivalents), and a base such as potassium carbonate (2-3 equivalents) in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the product.

-

Purification: The crude this compound can be purified by extraction into an organic solvent, followed by evaporation and recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the tert-butyl group.

-

Aromatic Region (δ 7.5-9.0 ppm): Three signals corresponding to the protons at positions 2, 4, and 6 of the pyridine ring. The exact chemical shifts and coupling patterns will be influenced by the positions of the carboxylic acid and tert-butyl groups.

-

Aliphatic Region (δ 1.0-1.5 ppm): A sharp singlet integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl substituent.[7]

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Aromatic Region (δ 120-160 ppm): Six distinct signals for the carbon atoms of the pyridine ring.

-

Carbonyl Carbon (δ 165-180 ppm): A signal corresponding to the carboxylic acid carbon.

-

Aliphatic Region (δ 25-40 ppm): Signals for the quaternary carbon and the methyl carbons of the tert-butyl group.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[10]

-

C-H Stretch (Alkyl): Sharp peaks around 2850-2950 cm⁻¹.[11]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1700-1725 cm⁻¹.[10][12]

-

C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.[13]

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight.

-

Molecular Ion (M⁺): A peak at m/z = 179.

-

Fragmentation: A prominent fragment resulting from the loss of a methyl group (M-15) at m/z = 164 is anticipated, which is a characteristic fragmentation pattern for compounds containing a tert-butyl group.[14] Further fragmentation may involve the loss of the carboxylic acid group.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it an attractive building block in the design of novel therapeutic agents. Its incorporation into a lead molecule can significantly impact its pharmacological profile.

Rationale for Use in Drug Design

-

Modulation of Lipophilicity: The tert-butyl group is a classic lipophilic moiety. Its introduction can enhance a compound's ability to cross cellular membranes and interact with hydrophobic pockets in target proteins.

-

Steric Influence: The bulky nature of the tert-butyl group can be used to probe steric constraints within a binding site, potentially leading to improved selectivity and potency.

-

Metabolic Stability: The tert-butyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

-

Scaffold for Library Synthesis: The carboxylic acid functionality provides a convenient handle for derivatization, allowing for the rapid synthesis of compound libraries for high-throughput screening.[15]

Therapeutic Areas of Interest

While specific drug candidates incorporating this compound are not extensively published, its utility is implied in several key therapeutic areas:

-

Central Nervous System (CNS) Disorders: The ability to modulate lipophilicity is crucial for brain penetration, making this scaffold relevant for targets within the CNS.[1]

-

Metabolic Diseases: The nicotinic acid core is a known modulator of lipid metabolism, suggesting potential applications in this area.[1]

-

G-Protein Coupled Receptor (GPCR) Modulators: The pyridine nitrogen and the overall structure are suitable for interaction with GPCRs, a large and important class of drug targets.[16][17][18][19] The tert-butyl group can be used to fine-tune interactions with allosteric sites on these receptors.[20][21]

Workflow for Amide Library Synthesis

A common application of this compound is in the synthesis of amide libraries, where the carboxylic acid is coupled with a diverse set of amines.

Caption: Amide library synthesis workflow.

General Protocol for Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for amide bond formation.[15][22][23]

-

Activation: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF). Add a hindered base, typically N,N-diisopropylethylamine (DIPEA, 2-3 equivalents), followed by HATU (1.1-1.2 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated OAt-ester intermediate.[15][22]

-

Coupling: Add the desired amine (1-1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove excess reagents and byproducts. The organic layer is then dried, concentrated, and the resulting amide is purified by column chromatography or recrystallization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Information

-

Pictograms:

-

Signal Word: Warning

-

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Measures

When handling this compound, the following precautionary statements should be followed:[13][26]

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/eye protection/face protection.

-

-

Response:

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage:

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

-

Disposal:

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a lipophilic tert-butyl group and a synthetically tractable nicotinic acid core provides a powerful tool for modulating the properties of drug candidates. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, expected analytical characteristics, and its applications in drug discovery. As the quest for novel therapeutics continues, the strategic use of such well-defined molecular scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.

-

MySkinRecipes. (n.d.). 5-(tert-Butyl)nicotinic acid. Retrieved January 23, 2026, from [Link]

-

PMC. (2022). Designing allosteric modulators to change GPCR G protein subtype selectivity. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Mass spectrum showing the fragmentation pattern of (a) the B5 fraction... Retrieved January 23, 2026, from [Link]

-

UNECE. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved January 23, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved January 23, 2026, from [Link]

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved January 23, 2026, from [Link]

-

PMC. (2022). Allosteric modulation of G protein-coupled receptor signaling. Retrieved January 23, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved January 23, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical.... Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). US2513251A - Preparation of pyridine carboxylic acids.

-

PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved January 23, 2026, from [Link]

-

SpectraBase. (n.d.). 5-tert-Butyl-m-xylene - Optional[1H NMR] - Spectrum. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2022). Infrared Spectroscopy Absorption Table. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 23, 2026, from [Link]

-

MDPI. (2021). Utilization of Biased G Protein-Coupled Receptor Signaling towards Development of Safer and Personalized Therapeutics. Retrieved January 23, 2026, from [Link]

-

Semantic Scholar. (n.d.). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Retrieved January 23, 2026, from [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved January 23, 2026, from [Link]

-

bioRxiv. (2022). Designing allosteric modulators to change GPCR G protein subtype selectivity. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Retrieved January 23, 2026, from [Link]

-

RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved January 23, 2026, from [Link]

-

OSHA. (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved January 23, 2026, from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved January 23, 2026, from [Link]

-

PMC. (2022). Design of allosteric modulators that change GPCR G protein subtype selectivity. Retrieved January 23, 2026, from [Link]

-

BradyID.com. (n.d.). GHS Precautionary Statements - List and Codes. Retrieved January 23, 2026, from [Link]

-

FooDB. (2010). Showing Compound Nicotinamide (FDB012485). Retrieved January 23, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

ChemSafetyPro.COM. (2015). Lists of GHS Precautionary Statement and P Code. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 23, 2026, from [Link]

-

MDPI. (2022). Allosteric Modulators of G Protein-Coupled Receptors. Retrieved January 23, 2026, from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved January 23, 2026, from [Link]

-

Greenwich Academic Literature Archive (GALA). (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved January 23, 2026, from [Link]

-

SpectraBase. (n.d.). [(C5H4-ME-ETA-5)2-ZR-(O-TERT.-BU)-(H2C=CH-CH3)]-[B(C6F5)4]. Retrieved January 23, 2026, from [Link]

-

Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved January 23, 2026, from [Link]

-

The Merck Index Online. (n.d.). Nicotinic Acid. Retrieved January 23, 2026, from [Link]

-

YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved January 23, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 23, 2026, from [Link]

-

OChemPal. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved January 23, 2026, from [Link]

-

UvA-DARE. (n.d.). Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. Retrieved January 23, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 23, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. 5-Bromonicotinic acid | 20826-04-4 | Benchchem [benchchem.com]

- 5. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylbut-1-ene (3-methyl-1-butene) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. tert-Butanol(75-65-0) 13C NMR spectrum [chemicalbook.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 13. chemsafetypro.com [chemsafetypro.com]

- 14. researchgate.net [researchgate.net]

- 15. Amide Synthesis [fishersci.co.uk]

- 16. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. chem-space.com [chem-space.com]

- 25. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. GHS Precautionary Statements - List and Codes | BradyID.com [bradyid.com]

An In-Depth Technical Guide to 5-Tert-butylnicotinic Acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary